Lincophenicol Retains Chloramphenicol-Class Peptidyltransferase Inhibition While Adding Lincomycin-Derived Binding Determinants
In the puromycin reaction assay using Escherichia coli ribosomes, lincophenicol demonstrated active inhibition of peptidyltransferase-catalyzed puromycin incorporation [1]. The parent chloramphenicol class is characterized by inhibition of this same peptidyltransferase reaction, establishing that the phenicol-derived pharmacophore remains functional in the hybrid molecule [1]. Additionally, lincophenicol inhibited the binding of an iodophenol analogue of sparsomycin to E. coli ribosomes—a property shared with sparsophenicol (a known ribosome-binding ligand) [1]. This dual functionality distinguishes lincophenicol from single-class antibiotics that exhibit only one of these inhibition modalities.
| Evidence Dimension | Ribosomal peptidyltransferase inhibition (puromycin reaction) |
|---|---|
| Target Compound Data | Active as inhibitor |
| Comparator Or Baseline | Chloramphenicol (1a): Active as inhibitor of same reaction |
| Quantified Difference | No quantitative IC50 or inhibition percentage reported; qualitative activity equivalence established |
| Conditions | E. coli ribosomal peptidyltransferase-catalyzed puromycin reaction; in vitro biochemical assay |
Why This Matters
This evidence confirms that lincophenicol maintains the core peptidyltransferase inhibitory function of chloramphenicol, establishing baseline activity equivalence while offering the additional binding properties of the lincosamide-derived moiety.
- [1] Zemlicka J, Fernandez-Moyano MC, Ariatti M, Zurenko GE, Grady JE, Ballesta JP. Hybrids of antibiotics inhibiting protein synthesis. Synthesis and biological activity. J Med Chem. 1993 Apr 30;36(9):1239-44. doi: 10.1021/jm00061a015. PMID: 8487260. View Source
